molecular formula C23H19ClN2O3 B11633526 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide

Cat. No.: B11633526
M. Wt: 406.9 g/mol
InChI Key: QIUMYDLOCPUYOL-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide typically involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole core. This reaction can be catalyzed by various catalysts such as pent-ethylene diammonium pentachloro bismuth [NH3(CH2)5NH3BiCl5(III)] under solvent-free conditions . The reaction conditions often include room temperature and the use of a recyclable catalyst.

Industrial Production Methods

In industrial settings, the production of benzoxazole derivatives may involve the use of high-throughput methods and scalable reaction conditions. For example, the reaction of ortho-substituted anilines with functionalized orthoesters can yield benzoxazole derivatives efficiently . These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoxazole core, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives can inhibit the activity of certain enzymes or receptors, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

    Benzopyrrole (Indole): An analog without the oxygen atom.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide is unique due to its specific substitution pattern and the presence of both chloro and ethoxy groups. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other benzoxazole derivatives.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide

InChI

InChI=1S/C23H19ClN2O3/c1-3-28-20-11-10-15(12-17(20)24)22(27)25-19-13-16(9-8-14(19)2)23-26-18-6-4-5-7-21(18)29-23/h4-13H,3H2,1-2H3,(H,25,27)

InChI Key

QIUMYDLOCPUYOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C)Cl

Origin of Product

United States

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